molecular formula C14H22Cl2N2 B1377790 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride CAS No. 93865-26-0

3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride

Cat. No.: B1377790
CAS No.: 93865-26-0
M. Wt: 289.2 g/mol
InChI Key: HOHUHMWMFGXUNW-UHFFFAOYSA-N
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Description

3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2 and a molecular weight of 289.25 . This compound is known for its unique bicyclic structure, which includes a diaza-bicyclo[3.3.1]nonane core substituted with a benzyl group. It is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

Information about the safety and hazards of 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride can be found in the referenced databases .

Preparation Methods

The synthesis of 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride typically involves multiple steps, starting with the formation of the bicyclic core. One common synthetic route includes the reaction of a suitable diamine with a benzyl halide under controlled conditions to form the desired bicyclic structure. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-benzyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-14(11-16)15-13;;/h1-3,5-6,13-15H,4,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHUHMWMFGXUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)N2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride
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3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride
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3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride
Reactant of Route 6
3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride

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